molecular formula C11H20N4OSi B14033546 2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile

2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B14033546
M. Wt: 252.39 g/mol
InChI Key: QKWBOPVGDDGYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through a reaction with a cyanating agent such as cyanogen bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the trimethylsilyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler compound with an amino and hydroxyl group.

    2-Amino-2-methyl-1-butanol: Similar structure but with a longer carbon chain.

    2-Amino-2-methyl-1-pentanol: Another similar compound with an even longer carbon chain.

Uniqueness

What sets 2-Amino-2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)acetonitrile apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the pyrazole ring and the trimethylsilyl group makes it particularly versatile in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H20N4OSi

Molecular Weight

252.39 g/mol

IUPAC Name

2-amino-2-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]acetonitrile

InChI

InChI=1S/C11H20N4OSi/c1-17(2,3)5-4-16-9-15-8-10(7-14-15)11(13)6-12/h7-8,11H,4-5,9,13H2,1-3H3

InChI Key

QKWBOPVGDDGYCW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)C(C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.